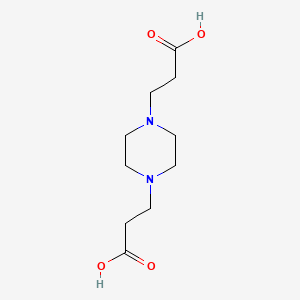

1,4-Bis(2-carboxyethyl)piperazine

Vue d'ensemble

Description

1,4-Bis(2-carboxyethyl)piperazine is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and their applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their physical and chemical properties. Single-crystal X-ray analysis has been used to determine the polymorphic crystalline forms of piperazine derivatives, revealing different hydrogen-bonding networks . The solid-state structures of these compounds can serve as models for understanding their behavior in solution . The crystal structure of 1,4-bis(cyclopropylmethyl)piperazine dihydrochloride, another piperazine derivative, was determined by X-ray diffraction analysis, showing a "chair" conformation with a symmetry center .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their applications in medicinal chemistry and other fields. For example, bis(heteroaryl)piperazines (BHAPs) were synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some derivatives showing significant potency . Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and showed potent antibacterial and biofilm inhibition activities . These studies demonstrate the chemical reactivity of piperazine derivatives and their potential as bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal and molecular structure of 1,4-bis(cyclopropylmethyl)piperazine dihydrochloride revealed the importance of electrostatic attraction and hydrogen bonding in the crystal packing . The antimicrobial activity of novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine was evaluated, with some compounds showing potent activities against various bacterial strains . Additionally, the antioxidant activity of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine was tested, showing potential as an antioxidant .

Applications De Recherche Scientifique

Antibacterial and Antitumor Properties

- 1,4-Bis(2-carboxyethyl)piperazine has been used as a key component in synthesizing bis(pyrazole-benzofuran) hybrids, demonstrating potent antibacterial and cytotoxic activities. A particular derivative showed excellent inhibitory activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, as well as multi-drug resistant strains like MRSA and VRE. It also showed more effective biofilm inhibition activities than Ciprofloxacin, a commonly used antibiotic (Mekky & Sanad, 2020).

Synthesis of Non-Peptide Angiotensin II Receptor Antagonists

- The compound has been involved in the discovery of a series of 1,4-disubstituted-piperazine-2-carboxylic acids as AT2-selective non-peptide angiotensin II receptor antagonists. These compounds showed nanomolar or subnanomolar potency and could be utilized for various medical applications, including hypertension and cardiovascular diseases (Wu et al., 1993).

Role in Synthesis of Medicinal Intermediates

- 1,4-Bis(2-carboxyethyl)piperazine is an important intermediate in the synthesis of various medicinal compounds. For example, its derivatives play a crucial role in the preparation of N,N-substituted piperazines, which are key intermediates for several pharmaceutical agents (Xue Weiliang, 2008).

Applications in Drug Synthesis and Catalysis

- The compound has been utilized in the synthesis of piperazine-based bis(4-hydroxy-2H-chromen-2-one) derivatives using a new nano molten salt catalyst. These compounds are promising candidates for biological and drug applications (Baghery et al., 2017).

Antioxidant Applications

- A study on 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazine, synthesized using 1,4-Bis(2-carboxyethyl)piperazine, investigated its capability as an antioxidant. The study demonstrated potential antioxidant activities, suggesting applications in various health-related fields (Prabawati, 2016).

Orientations Futures

Piperazine and its derivatives, including “1,4-Bis(2-carboxyethyl)piperazine”, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future directions may include further exploration of synthesis methods, particularly those involving C–H functionalization , and the development of novel compounds with improved pharmacological profiles.

Propriétés

IUPAC Name |

3-[4-(2-carboxyethyl)piperazin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c13-9(14)1-3-11-5-7-12(8-6-11)4-2-10(15)16/h1-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJNJOOLQWJKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205032 | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5649-49-0 | |

| Record name | 1,4-Piperazinedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5649-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.